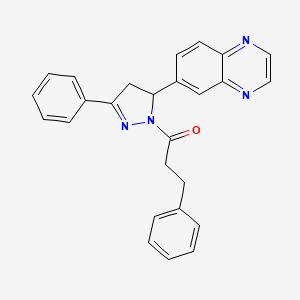

3-phenyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

3-Phenyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound characterized by its intricate molecular structure, which includes multiple phenyl rings and a quinoxaline moiety

Properties

IUPAC Name |

3-phenyl-1-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O/c31-26(14-11-19-7-3-1-4-8-19)30-25(18-23(29-30)20-9-5-2-6-10-20)21-12-13-22-24(17-21)28-16-15-27-22/h1-10,12-13,15-17,25H,11,14,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTWSXFJOUEEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with 1,2-diketones under acidic conditions to form the quinoxaline ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Adsorption and corrosion inhibition properties of N -{ n -1-R-5 ....

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Introduction of new functional groups, leading to derivatives with altered properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of quinoxaline and pyrazole, including the compound , exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the quinoxaline moiety can effectively inhibit the growth of various bacterial strains. The mechanism typically involves interaction with bacterial enzymes or receptors, leading to disruption of metabolic processes .

Anticancer Potential

The compound has shown promise in anticancer research. Quinoxaline derivatives have been reported to possess cytotoxic effects against several cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis, thereby offering therapeutic avenues for neurodegenerative diseases .

Material Science

Corrosion Inhibition

The compound has been studied for its efficacy as a corrosion inhibitor for mild steel in acidic environments. Research indicates that quinoxaline derivatives can form protective films on metal surfaces, significantly reducing corrosion rates. The inhibition efficiency is attributed to the adsorption of the compound onto the metal surface, which blocks corrosive agents from reaching the metal .

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-phenyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the quinoxaline moiety via condensation reactions.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Data Tables

| Application Area | Potential Benefits | Mechanism |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | Interaction with enzymes/receptors |

| Anticancer Potential | Induction of apoptosis | Modulation of signaling pathways |

| Neuroprotective Effects | Protection against oxidative stress | Inhibition of neuronal apoptosis |

| Corrosion Inhibition | Reduced corrosion rates | Formation of protective films |

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating various quinoxaline derivatives, it was found that those incorporating pyrazole rings exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship suggested that increased lipophilicity contributed to better membrane penetration and efficacy .

Case Study 2: Corrosion Inhibition

A series of experiments investigated the effectiveness of quinoxaline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. Results indicated that the presence of electron-donating groups on the aromatic rings significantly improved inhibition efficiency, with some compounds achieving over 90% inhibition at optimal concentrations .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in the context of corrosion inhibition, it may adsorb onto the surface of mild steel, forming a protective layer that prevents oxidation and corrosion. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaindolizine

N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives

Uniqueness: 3-Phenyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one stands out due to its specific arrangement of phenyl and quinoxaline groups, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

The compound 3-phenyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic molecule featuring a quinoxaline moiety and a pyrazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The chemical structure of 3-phenyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can be depicted as follows:

This structure is characterized by a propanone backbone with phenyl and quinoxaline substituents, which are crucial for its biological activity.

Antimicrobial Activity

In vitro tests have shown that related pyrazole derivatives possess antimicrobial properties against various pathogens. A study highlighted that thiazol-bearing pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against certain bacteria . This suggests that the quinoxaline and pyrazole components in our compound may confer similar antimicrobial effects.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing quinoxaline rings has been documented. Quinoxaline derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation . The inhibition of COX enzymes by similar compounds indicates that 3-phenyl-1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one may also exhibit anti-inflammatory properties.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of multiple aromatic rings and heteroatoms (such as nitrogen in quinoxaline and pyrazole) enhances interaction with biological targets. The SAR studies suggest that modifications at specific positions can significantly alter the potency and selectivity of these compounds against various biological targets .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study on thiazole-pyrazole derivatives demonstrated significant antimicrobial activity with IC50 values indicating effective inhibition against multi-drug resistant pathogens. The incorporation of a quinoxaline moiety might enhance this activity further due to its known interactions with bacterial DNA gyrase .

Case Study 2: Anti-inflammatory Mechanisms

Research into related quinoxaline derivatives revealed their ability to modulate inflammatory pathways by inhibiting COX enzymes and reducing cytokine production. These findings suggest that our compound may similarly influence inflammatory responses through these mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.